N-(2-cyanophenyl)-2-methoxybenzamide
Description
N-(2-cyanophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the ortho position of the benzamide ring and a cyanophenyl substituent on the nitrogen atom. The presence of the electron-withdrawing cyano group distinguishes it from analogs with electron-donating substituents (e.g., methoxy, amino), influencing its physicochemical and binding properties.
Properties
CAS No. |
708289-25-2 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-9-5-3-7-12(14)15(18)17-13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) |
InChI Key |
STJHSSQDBAQLCN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural features, molecular weights, and biological activities of N-(2-cyanophenyl)-2-methoxybenzamide and related compounds:
*Calculated molecular weights based on chemical formulas.
Key Observations:
- Electron Effects: The cyano group in the target compound enhances hydrophobicity and may reduce metabolic degradation compared to amino or hydroxy analogs .
Pharmacological Activities
Dopamine Receptor Interactions
- D2 Receptor Ligands: The iodine-substituted analog () exhibits high affinity for D2 receptors (KD = 1.2 nM) due to its lipophilicity (40× higher than sulpiride), enabling superior brain penetration . In contrast, the target compound’s cyano group may alter binding kinetics.
- Tropane Derivatives : N-(8-Furan-2-ylmethyl-8-azabicyclo[3.2.1]oct-3b-yl)-2-methoxybenzamide () demonstrates D2/5-HT receptor affinity, highlighting the role of bulky substituents in modulating selectivity .
Enzyme Inhibition
- PCSK9 Inhibition : N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () reduces atherosclerosis risk, suggesting that bicyclic substituents enhance target engagement .
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